N-Fmoc-2-(trifluoromethoxy)-D-phenylalanine
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
N-Fmoc-2-(trifluoromethoxy)-D-phenylalanine is a derivative of phenylalanine, an essential amino acid. The compound is characterized by the presence of a fluorenylmethyloxycarbonyl (Fmoc) protecting group attached to the amino group and a trifluoromethoxy group attached to the phenyl ring. This compound is used in peptide synthesis and has applications in various fields of scientific research.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-Fmoc-2-(trifluoromethoxy)-D-phenylalanine typically involves the following steps:
Formation of the Ni(II) complex: The process begins with the formation of a Ni(II) complex with a glycine Schiff base.
Alkylation: The Ni(II) complex is then alkylated with trifluoromethyl iodide (CF3-CH2-I) under basic conditions.
Disassembly and Conversion: The alkylated Ni(II) complex is disassembled to reclaim the chiral auxiliary, and the resulting product is converted in situ to the N-Fmoc derivative.
Industrial Production Methods
Industrial production methods for this compound involve large-scale synthesis using the above-mentioned synthetic routes. The process is optimized for high yield and purity, ensuring the compound meets the required standards for research and industrial applications .
Chemical Reactions Analysis
Types of Reactions
N-Fmoc-2-(trifluoromethoxy)-D-phenylalanine undergoes various chemical reactions, including:
Substitution Reactions: The trifluoromethoxy group can participate in nucleophilic substitution reactions.
Oxidation and Reduction: The compound can undergo oxidation and reduction reactions, although these are less common.
Common Reagents and Conditions
Substitution Reactions: Common reagents include nucleophiles such as amines and thiols, typically under basic conditions.
Oxidation and Reduction: Reagents such as hydrogen peroxide (H2O2) for oxidation and sodium borohydride (NaBH4) for reduction.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, nucleophilic substitution with an amine can yield an amide derivative .
Scientific Research Applications
N-Fmoc-2-(trifluoromethoxy)-D-phenylalanine has a wide range of applications in scientific research:
Chemistry: Used in peptide synthesis as a building block for creating complex peptides and proteins.
Biology: Studied for its role in protein engineering and the development of novel biomolecules.
Medicine: Investigated for its potential therapeutic applications, including drug design and development.
Industry: Utilized in the production of specialized chemicals and materials.
Mechanism of Action
The mechanism of action of N-Fmoc-2-(trifluoromethoxy)-D-phenylalanine involves its incorporation into peptides and proteins during synthesis. The Fmoc group protects the amino group during the synthesis process, preventing unwanted reactions. Once the desired peptide or protein is synthesized, the Fmoc group is removed, allowing the amino group to participate in further reactions or interactions .
Comparison with Similar Compounds
Similar Compounds
N-Fmoc-2-(trifluoromethoxy)-L-phenylalanine: The L-enantiomer of the compound, which has similar properties but different biological activity.
N-Fmoc-2-(trifluoromethoxy)-DL-phenylalanine: A racemic mixture containing both D- and L-enantiomers.
Uniqueness
N-Fmoc-2-(trifluoromethoxy)-D-phenylalanine is unique due to its specific stereochemistry (D-enantiomer) and the presence of the trifluoromethoxy group, which imparts distinct chemical and biological properties. This makes it particularly useful in applications where stereochemistry and specific functional groups are critical .
Properties
IUPAC Name |
(2R)-2-(9H-fluoren-9-ylmethoxycarbonylamino)-3-[2-(trifluoromethoxy)phenyl]propanoic acid |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C25H20F3NO5/c26-25(27,28)34-22-12-6-1-7-15(22)13-21(23(30)31)29-24(32)33-14-20-18-10-4-2-8-16(18)17-9-3-5-11-19(17)20/h1-12,20-21H,13-14H2,(H,29,32)(H,30,31)/t21-/m1/s1 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
JTGVQWHISNNDDT-OAQYLSRUSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C(=C1)CC(C(=O)O)NC(=O)OCC2C3=CC=CC=C3C4=CC=CC=C24)OC(F)(F)F |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1=CC=C(C(=C1)C[C@H](C(=O)O)NC(=O)OCC2C3=CC=CC=C3C4=CC=CC=C24)OC(F)(F)F |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C25H20F3NO5 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
471.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.